

8-Bromoimidazo[1,5-a]pyridine chemical properties

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Compound of Interest

Compound Name: 8-Bromoimidazo[1,5-a]pyridine

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An In-Depth Technical Guide to the Chemical Properties of **8-Bromoimidazo[1,5-a]pyridine**

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical properties, reactivity, and applications of **8-bromoimidazo[1,5-a]pyridine**. This versatile heterocyclic building block is a cornerstone in the synthesis of a wide array of functionalized molecules, particularly within the pharmaceutical and materials science sectors.

Introduction: The Strategic Importance of the Imidazo[1,5-a]pyridine Scaffold

The imidazo[1,5-a]pyridine core is a privileged heterocyclic motif in medicinal chemistry. Its structure, a nitrogen-bridged bicyclic system, is recognized as a bioisostere of purine, enabling it to interact with a multitude of biological targets. Derivatives of this scaffold have demonstrated a vast range of biological activities, including antitumor, antibacterial, antiviral, and anti-inflammatory properties[1][2].

The strategic placement of a bromine atom at the C8 position transforms the parent heterocycle into a highly valuable and versatile synthetic intermediate. The 8-bromo substituent serves as a robust and reactive handle, primarily for palladium-catalyzed cross-coupling reactions, allowing for the precise and efficient introduction of diverse molecular complexity.

This guide will elucidate the core chemical characteristics and synthetic utility of **8-bromoimidazo[1,5-a]pyridine**.

Core Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of **8-bromoimidazo[1,5-a]pyridine** is critical for its effective use in synthesis.

Physicochemical Data

The key physical and chemical identifiers for this compound are summarized below.

Property	Value	Reference
CAS Number	1052271-60-9	[3]
Molecular Formula	C ₇ H ₅ BrN ₂	[3][4]
Molecular Weight	197.03 g/mol	[3]
Appearance	White crystalline powder	
Melting Point	190-195 °C	
Solubility	Moderately soluble in polar aprotic solvents (e.g., DMF)	
SMILES	<chem>BrC1=CC=CN2C1=CN=C2</chem>	[3]
InChIKey	YETMJXPCEJHPRW-UHFFFAOYSA-N	[4]

Spectroscopic Profile

While detailed experimental spectra are substrate-dependent, the expected spectroscopic characteristics are as follows:

- ¹H NMR: The proton spectrum will show distinct signals for the five aromatic protons on the bicyclic core. The protons on the pyridine ring will typically appear in the δ 7.0-8.5 ppm

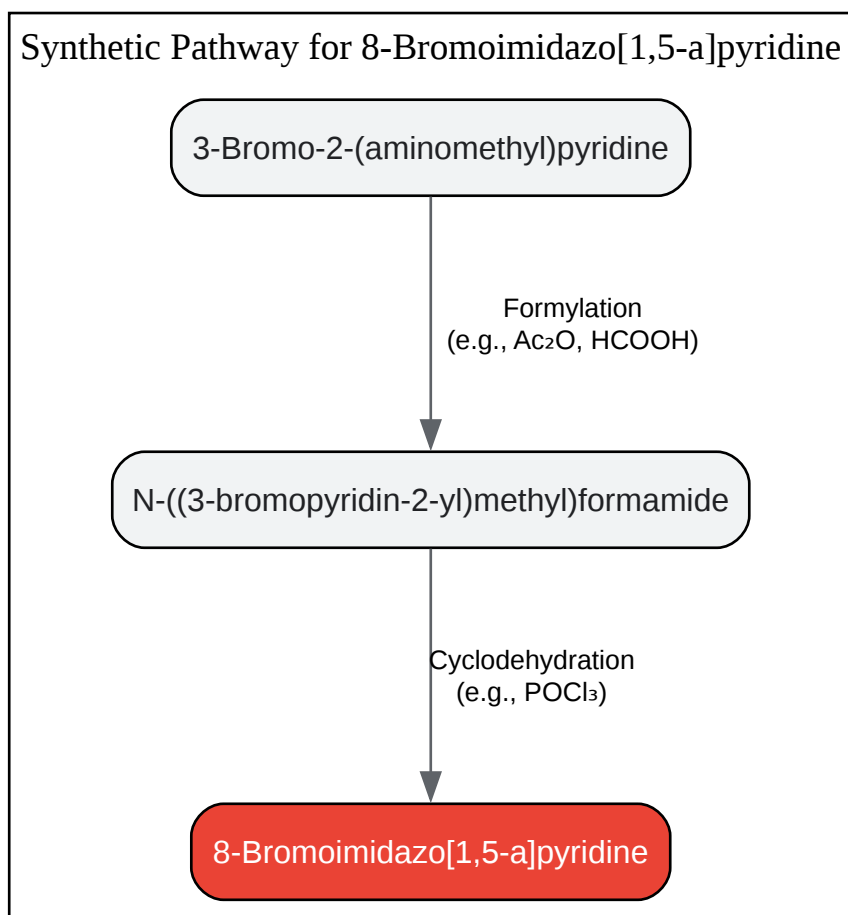
range, with coupling constants characteristic of their ortho, meta, and para relationships. The protons on the imidazole ring will also have unique chemical shifts.

- ¹³C NMR: The carbon spectrum will display seven signals corresponding to the carbons of the imidazo[1,5-a]pyridine core. The carbon atom bearing the bromine (C8) will have its chemical shift influenced by the halogen's electronegativity and will be a key resonance to identify.
- Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) separated by two mass units (due to the ⁷⁹Br and ⁸¹Br isotopes). Predicted m/z values for common adducts include 196.97089 for [M+H]⁺ and 218.95283 for [M+Na]⁺[4].

Synthesis and Handling

Synthetic Strategies

The synthesis of the imidazo[1,5-a]pyridine scaffold can be achieved through various strategies, often involving the cyclization of substituted 2-aminomethylpyridines or tandem reactions.[5][6] A common approach involves the condensation of a substituted pyridine with a partner that provides the five-membered imidazole ring. For **8-bromoimidazo[1,5-a]pyridine** specifically, a plausible route involves the cyclization of a precursor such as N-((3-bromopyridin-2-yl)methyl)formamide.



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Caption: A plausible synthetic workflow for **8-bromoimidazo[1,5-a]pyridine**.

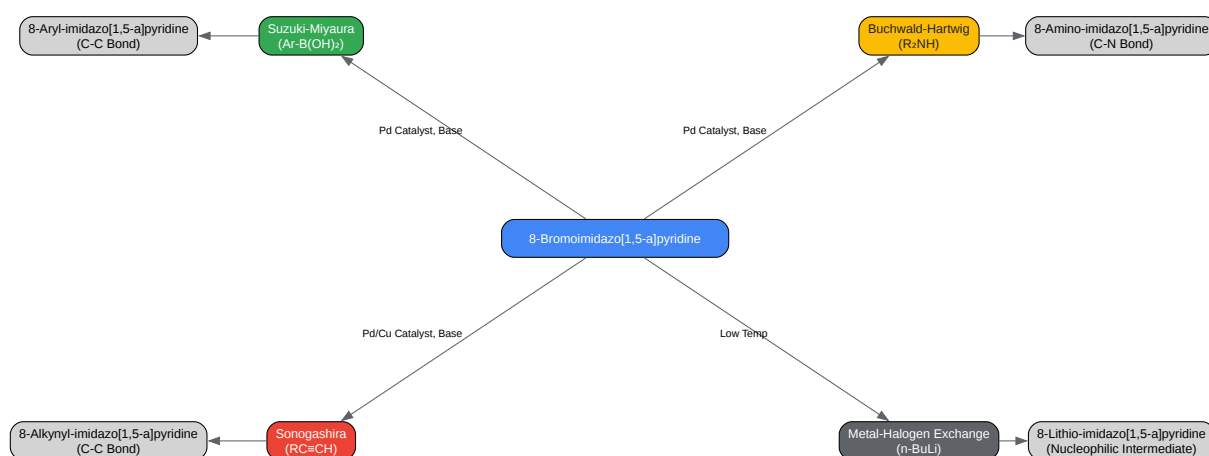
Storage and Safe Handling

Proper handling and storage are essential to maintain the integrity of the compound.

- **Storage:** The compound should be stored in a tightly sealed, amber glass bottle at 2-8 °C to protect it from light and moisture.[3]
- **Handling:** **8-Bromoimidazo[1,5-a]pyridine** is a mild skin irritant. Standard laboratory safety precautions, including the use of protective eyewear, gloves, and a lab coat, are required. All manipulations should be performed in a well-ventilated area or a chemical fume hood to prevent inhalation of dust.

Chemical Reactivity: A Hub for Molecular Diversification

The true synthetic power of **8-bromoimidazo[1,5-a]pyridine** lies in the reactivity of its C-Br bond. This position is an ideal site for introducing a wide range of functional groups, primarily through transition metal-catalyzed cross-coupling reactions.



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Caption: Key chemical transformations of **8-bromoimidazo[1,5-a]pyridine**.

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions is the most prominent application for **8-bromoimidazo[1,5-a]pyridine**, providing reliable pathways to C-C, C-N, and C-O bonds.

- **Suzuki-Miyaura Coupling:** This is a powerful method for forming C-C bonds by coupling the bromide with an aryl or heteroaryl boronic acid (or ester). The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. This transformation is invaluable for constructing complex biaryl structures, which are common motifs in kinase inhibitors and other pharmaceuticals.^[7]
- **Buchwald-Hartwig Amination:** This reaction facilitates the formation of C-N bonds by coupling the bromide with primary or secondary amines. It is a critical tool for installing amine functionalities, which are key for modulating solubility, basicity, and receptor interactions in drug candidates.
- **Sonogashira Coupling:** This reaction creates a C-C triple bond by coupling the bromide with a terminal alkyne. It is catalyzed by a combination of palladium and copper salts. The resulting alkynyl products can be further functionalized or used as rigid linkers in molecular design.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative, field-proven protocol for the Suzuki-Miyaura cross-coupling reaction.

Objective: To synthesize 8-(4-methoxyphenyl)imidazo[1,5-a]pyridine from **8-bromoimidazo[1,5-a]pyridine** and 4-methoxyphenylboronic acid.

Materials:

- **8-Bromoimidazo[1,5-a]pyridine** (1.0 eq)
- 4-Methoxyphenylboronic acid (1.3 eq)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 0.02 eq)
- SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

- Potassium phosphate (K_3PO_4 , 2.5 eq)
- Anhydrous 1,4-Dioxane
- Anhydrous Water

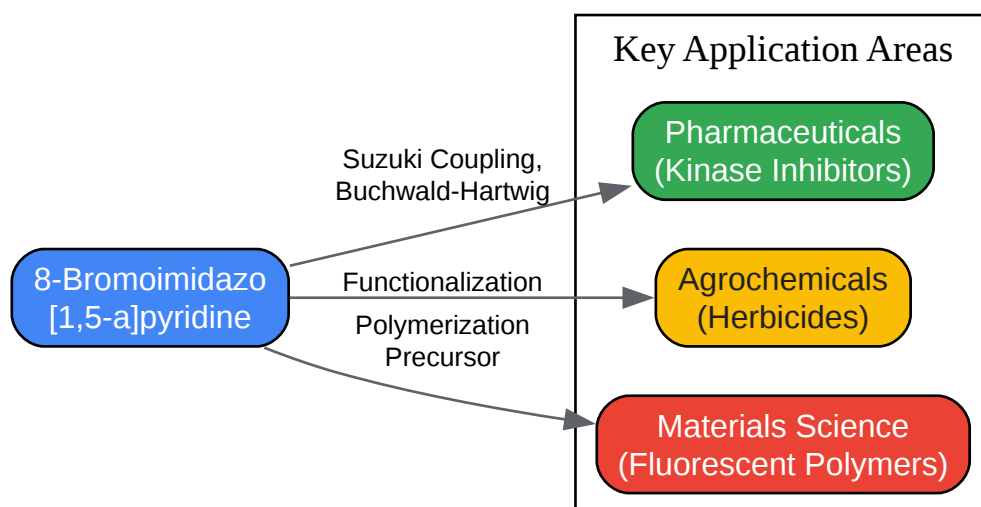
Protocol:

- **Reaction Setup:** To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add **8-bromoimidazo[1,5-a]pyridine**, 4-methoxyphenylboronic acid, $Pd(OAc)_2$, SPhos, and K_3PO_4 .
- **Solvent Addition:** Add anhydrous 1,4-dioxane and water (typically a 10:1 ratio) via syringe. The solvent mixture should be degassed prior to use by bubbling with argon for 20-30 minutes.
- **Reaction Execution:** Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 8-(4-methoxyphenyl)imidazo[1,5-a]pyridine.

Self-Validation: The success of the protocol is validated by the complete consumption of the starting bromide (monitored by LC-MS) and the appearance of the desired product mass. Structural confirmation is achieved through 1H NMR, ^{13}C NMR, and high-resolution mass spectrometry of the purified product.

Applications in Research & Development

The versatility of **8-bromoimidazo[1,5-a]pyridine** makes it a valuable intermediate across multiple scientific disciplines.



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Caption: Major application pathways for **8-bromoimidazo[1,5-a]pyridine**.

- **Pharmaceutical Development:** This is the primary application area. The imidazo[1,5-a]pyridine scaffold enhances ATP competitive binding in many protein kinases, making it a crucial component in the design of kinase inhibitors for oncology and immunology. The 8-bromo position allows for the introduction of various aryl and heteroaryl groups to probe the solvent-exposed regions of the ATP-binding pocket, optimizing potency and selectivity.
- **Agrochemicals:** The core structure is utilized in the development of selective herbicides that target crucial plant enzyme systems, such as photosystem II.
- **Materials Science:** The rigid, aromatic nature of the imidazo[1,5-a]pyridine system makes it a candidate for creating novel fluorescent polymers and organic light-emitting diode (OLED) materials, where the pyridine structure contributes to desirable photoluminescent properties.
- **Bioconjugation:** The bromo functionality can be used as a handle in bioconjugation chemistry, serving as a linker to attach the heterocyclic core to biomolecules.

Conclusion

8-Bromoimidazo[1,5-a]pyridine is more than a simple heterocyclic halide; it is a strategic building block that provides a reliable and versatile entry point for the synthesis of complex,

high-value molecules. Its robust reactivity in palladium-catalyzed cross-coupling reactions, combined with the favorable biological properties of the imidazo[1,5-a]pyridine scaffold, ensures its continued importance in drug discovery, materials science, and beyond. This guide provides the foundational knowledge for researchers to confidently and effectively leverage the unique chemical properties of this powerful synthetic intermediate.

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